molecular formula C21H39NO5 B141113 Mycestericin D CAS No. 157183-67-0

Mycestericin D

Cat. No. B141113
M. Wt: 385.5 g/mol
InChI Key: CYGFHEVFZXDUGH-OQOWPKNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycestericin D is a unique compound that is derived from the fermentation of a fungus known as Mycelia sterilia. This compound has gained significant attention in recent years due to its potential pharmacological properties. Mycestericin D is a member of the polyketide family of compounds and has demonstrated significant antitumor activity against several cancer cell lines.

Mechanism Of Action

The mechanism of action of Mycestericin D is not fully understood. However, it has been proposed that the compound induces apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes involved in the process of apoptosis. Mycestericin D has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its antitumor activity.

Biochemical And Physiological Effects

Mycestericin D has been found to modulate several biochemical and physiological processes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Mycestericin D has also been found to inhibit the activity of topoisomerase II, which may contribute to its antitumor activity.

Advantages And Limitations For Lab Experiments

One advantage of Mycestericin D is its potent antitumor activity against several cancer cell lines. This makes it an attractive candidate for further investigation as a potential anticancer agent. However, one limitation of Mycestericin D is its low yield from the fermentation process. This makes it challenging to obtain large quantities of the compound for further research.

Future Directions

There are several future directions for the investigation of Mycestericin D. One area of interest is the development of more efficient methods for the synthesis and purification of the compound. This would enable researchers to obtain larger quantities of the compound for further investigation. Another area of interest is the investigation of the mechanism of action of Mycestericin D. This would provide a better understanding of how the compound induces apoptosis in cancer cells and may lead to the development of more effective anticancer agents. Finally, the investigation of the potential antibacterial and antifungal properties of Mycestericin D may lead to the development of new antibiotics and antifungal agents.
Conclusion
Mycestericin D is a unique compound that has gained significant attention in recent years due to its potential pharmacological properties. It has demonstrated significant antitumor activity against several cancer cell lines and has shown potential as an anti-inflammatory agent. Mycestericin D has also been investigated for its antibacterial and antifungal properties. While the compound has several advantages, such as its potent antitumor activity, it also has limitations, such as its low yield from the fermentation process. Further investigation is needed to develop more efficient methods for the synthesis and purification of the compound and to investigate its mechanism of action and potential antibacterial and antifungal properties.

Synthesis Methods

Mycestericin D is produced by the fermentation of Mycelia sterilia. The fermentation process involves the growth of the fungus in a nutrient-rich medium under specific conditions. The compound is then extracted from the fermentation broth using various extraction methods, such as solvent extraction or solid-phase extraction. The extracted compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC). The final product is a white powder that is soluble in organic solvents.

Scientific Research Applications

Mycestericin D has demonstrated significant antitumor activity against several cancer cell lines, such as liver cancer, breast cancer, and lung cancer. It has also shown potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines. Mycestericin D has also been investigated for its antibacterial and antifungal properties.

properties

CAS RN

157183-67-0

Product Name

Mycestericin D

Molecular Formula

C21H39NO5

Molecular Weight

385.5 g/mol

IUPAC Name

(E,2S,3S)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

InChI

InChI=1S/C21H39NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h8,10,19,23,25H,2-7,9,11-17,22H2,1H3,(H,26,27)/b10-8+/t19-,21-/m0/s1

InChI Key

CYGFHEVFZXDUGH-OQOWPKNGSA-N

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/CC[C@@H]([C@@](CO)(C(=O)O)N)O

SMILES

CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O

synonyms

mycestericin D
mycestericin E

Origin of Product

United States

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